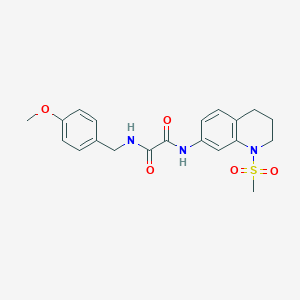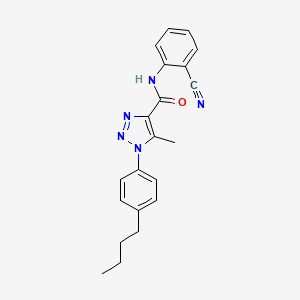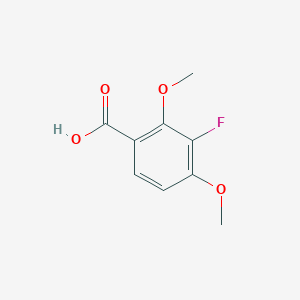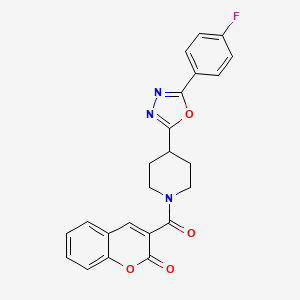![molecular formula C23H21N5O3 B2626450 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899393-13-6](/img/new.no-structure.jpg)
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and substituted with benzyl, methoxyphenyl, and dimethyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the imidazole ring through cyclization reactions. The benzyl, methoxyphenyl, and dimethyl groups are then introduced via substitution reactions. Common reagents used in these reactions include benzyl bromide, 3-methoxyphenylboronic acid, and methyl iodide. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, the purification of the final product is achieved through techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: NaH in dimethylformamide (DMF), alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 2-Benzyl-6-(3-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 2-Benzyl-6-(3-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.
Eigenschaften
CAS-Nummer |
899393-13-6 |
|---|---|
Molekularformel |
C23H21N5O3 |
Molekulargewicht |
415.453 |
IUPAC-Name |
2-benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-10-7-11-18(12-17)31-3)25(2)23(30)27(21(19)29)14-16-8-5-4-6-9-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
CEMNHVUFLFDCCX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2626367.png)
![N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-{2-[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]ethyl}-4-methylbenzamide](/img/structure/B2626368.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)
![N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide](/img/structure/B2626375.png)
![1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2626376.png)


![N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2626385.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)

![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)
